molecular formula C48H82O19 B3013025 Mogroside IIIA2 CAS No. 88901-43-3

Mogroside IIIA2

Cat. No. B3013025
CAS RN: 88901-43-3
M. Wt: 963.165
InChI Key: PASFPXYDHLIVRF-LQTPUIBISA-N
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Description

Mogroside IIIA2 is a triterpenoid glycoside and a non-saccharide sweetener. It is sweeter than sucrose and has antioxidant, anti-diabetic, and anticancer activities .


Synthesis Analysis

The synthesis of Mogroside IIIA2 involves a complex process. A study has shown that an in-fusion based gene stacking strategy (IGS) for multigene stacking has been developed to assemble 6 mogrosides synthase genes in pCAMBIA1300. Metabolic engineering of Nicotiana benthamiana and Arabidopsis thaliana to produce mogrosides from 2,3-oxidosqualene was carried out .


Molecular Structure Analysis

The chemical structure of mogrosides consists of mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol . The complexities of the mogroside structures hinder the purification or synthesis of mogrosides and result in difficulties for further producing specific mogrosides .


Chemical Reactions Analysis

Mogroside IIE, a bitter triterpenoid saponin, can be converted into a sweet triterpenoid saponin mixture through an enzymatic glycosyl transfer method . The number and stereoconfiguration of glucose groups present in the mogroside molecules were found to be the main factor to determine the sweet or bitter taste of a compound .

Scientific Research Applications

1. Biotransformation and Purification

Mogrosides, including Mogroside IIIA2, are triterpenoidal saponins found in the fruit of Siraitia grosvenorii, widely used as natural food sweeteners. A notable application in scientific research involves the biotransformation of these mogrosides. For instance, Ganoderma lucidum mycelium can convert mogroside V to mogroside III E through a deglycosylation reaction. This study not only explores the biotransformation process but also establishes an efficient method for the purification of these compounds, which has implications for industrial processes (Chiu et al., 2020).

2. Plant Metabolic Engineering

Research in plant metabolic engineering has utilized Mogroside IIIA2 for developing natural sweeteners and pharmaceuticals. A notable study involved the metabolic engineering of Nicotiana benthamiana and Arabidopsis thaliana to produce mogrosides from 2,3-oxidosqualene. This technique demonstrates the potential for large-scale, eco-friendly production of these compounds (Liao et al., 2022).

3. Understanding Biotransformation by Human Intestinal Bacteria

Another significant area of research is the biotransformation of mogroside III by human intestinal bacteria. This is vital for understanding how these compounds are metabolized in the human body and their absorption in the intestine. Studies have shown that mogroside III is converted to different compounds like mogroside II(A1) through deglycosylation reactions by intestinal bacteria (Yang et al., 2007).

4. Health-Related Properties and Mechanisms

Mogroside IIIA2 and its derivatives have been investigated for their health-related properties. For example, research on mogroside IIIE revealed its potential in treating acute lung injury, highlighting its anti-inflammatory effects and the mechanisms behind these effects, such as down-regulating the TLR4/MAPK/NF-κB signaling pathways (Tao et al., 2017).

5. Oxidation Processes in Biosynthesis

Research on the oxidation processes involved in the biosynthesis of mogrosides, including Mogroside IIIA2, has been significant. A study identified a multifunctional P450 (CYP87D18) involved in the oxidation of cucurbitadienol, a key step in mogrosides biosynthesis. Understanding these biochemical pathways is crucial for the potential industrial synthesis of these compounds (Zhang et al., 2016).

Mechanism of Action

Mogroside IIIA2 has been shown to have anti-inflammatory action. For example, Mogroside IIIE has been found to alleviate acute lung injury via Pla2g2a-EGFR inhibition . Another study found that Mogroside IIIE alleviates high glucose-induced inflammation, oxidative stress, and apoptosis of podocytes by the activation of AMPK/SIRT1 signaling pathway .

Future Directions

Future research could focus on improving the production of Mogroside IIIA2. For instance, a study has shown that the production of mogrol, a precursor of mogrosides, can be improved in yeast by optimizing the metabolic flux of each synthetic module in mogrol metabolism . This could potentially provide an alternative way for Mogroside IIIA2 production in place of extraction from S. grosvenorii .

properties

IUPAC Name

2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[[11-hydroxy-17-[6-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H82O19/c1-21(9-13-31(45(4,5)61)67-42-39(59)36(56)33(53)26(19-50)64-42)22-15-16-46(6)28-12-10-23-24(48(28,8)29(51)17-47(22,46)7)11-14-30(44(23,2)3)66-43-40(60)37(57)34(54)27(65-43)20-62-41-38(58)35(55)32(52)25(18-49)63-41/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASFPXYDHLIVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(C4(C3CC=C5C4CCC(C5(C)C)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82O19
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

963.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mogroside IIIA2

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